molecular formula C8H16O2 B15234342 3-(Ethoxymethyl)cyclopentanol

3-(Ethoxymethyl)cyclopentanol

Cat. No.: B15234342
M. Wt: 144.21 g/mol
InChI Key: ORNWBXSAUXKSGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Ethoxymethyl)cyclopentanol is a cyclopentanol derivative featuring an ethoxymethyl (-CH₂OCH₂CH₃) substituent at the 3-position of the cyclopentane ring. Cyclopentanols, in general, are valued in industrial applications such as perfumes, solvents, and pharmaceuticals due to their unique stereochemistry and functional group versatility .

Properties

Molecular Formula

C8H16O2

Molecular Weight

144.21 g/mol

IUPAC Name

3-(ethoxymethyl)cyclopentan-1-ol

InChI

InChI=1S/C8H16O2/c1-2-10-6-7-3-4-8(9)5-7/h7-9H,2-6H2,1H3

InChI Key

ORNWBXSAUXKSGZ-UHFFFAOYSA-N

Canonical SMILES

CCOCC1CCC(C1)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Ethoxymethyl)cyclopentanol can be achieved through several methods. One common approach involves the reaction of cyclopentanol with ethyl chloroformate in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the desired product.

Another method involves the reduction of 3-(Ethoxymethyl)cyclopentanone using a reducing agent such as sodium borohydride. This reaction typically takes place in an alcohol solvent like methanol or ethanol, and the product is obtained after purification.

Industrial Production Methods

Industrial production of 3-(Ethoxymethyl)cyclopentanol may involve large-scale synthesis using similar methods as described above, with optimization for yield and purity. The choice of method depends on factors such as cost, availability of reagents, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

3-(Ethoxymethyl)cyclopentanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding cyclopentane derivative.

    Substitution: The ethoxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 3-(Ethoxymethyl)cyclopentanol may yield 3-(Ethoxymethyl)cyclopentanone, while reduction may yield 3-(Ethoxymethyl)cyclopentane.

Scientific Research Applications

3-(Ethoxymethyl)cyclopentanol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.

    Industry: It is used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 3-(Ethoxymethyl)cyclopentanol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The ethoxymethyl group may also play a role in modulating the compound’s overall reactivity and binding affinity.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The substituent at the 3-position significantly influences the compound’s properties. Key comparisons include:

Table 1: Comparative Physicochemical Properties
Compound Molecular Formula Molar Mass (g/mol) Density (g/cm³) Boiling Point (°C) Key Applications
3-(Ethoxymethyl)cyclopentanol* C₈H₁₆O₂ 144.21 ~0.95† ~230† Solvents, pharmaceuticals
3-(Hydroxymethyl)cyclopentanol C₆H₁₂O₂ 116.16 1.113 246.5 Catalytic intermediates
3-Methylcyclopentanol C₆H₁₂O 100.16 0.91 N/A Organic synthesis
3-Aminomethylcyclopentanol C₆H₁₃NO 115.17 N/A N/A Pharmaceutical intermediates

*Estimated values based on structural analogs.
†Predicted using group contribution methods.

  • Polarity and Solubility: The ethoxymethyl group balances polarity between the hydrophilic hydroxymethyl (-CH₂OH) and hydrophobic methyl (-CH₃) groups. This intermediate polarity may enhance compatibility with both aqueous and organic phases, unlike 3-(Hydroxymethyl)cyclopentanol, which is highly polar .
  • Thermal Stability : The ethoxymethyl group’s ether linkage likely increases thermal stability compared to hydroxymethyl derivatives, which may dehydrate under high temperatures.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.